(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Description
(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C21H16FN3O4S and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications
Cascade Synthesis and Derivatives Creation
A study explored the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives, showcasing the compound's potential in creating novel organic molecules. This process involves aldol condensation and intramolecular ring-opening/closing reactions, highlighting its utility in synthetic organic chemistry and drug discovery efforts (Kravchenko et al., 2014).
Diastereoselective Synthesis
Another study focused on the diastereoselective synthesis of similar triazine derivatives, emphasizing the compound's role in creating stereochemically complex structures. This process is crucial for the development of molecules with specific biological activities, indicating its importance in medicinal chemistry (Gazieva et al., 2014).
Anti-Inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. These compounds, including triazine derivatives, were identified as effective cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities, suggesting their application in developing new therapeutics (Abu‐Hashem et al., 2020).
Mesomorphic Properties in Material Science
A study on 2,4-diamino-6-phenyl-1,3,5-triazines grafted with semiperfluorinated chains demonstrated the compound's application in creating materials with mesomorphic properties. These materials are significant for their potential use in liquid crystal displays and other electronic devices, showcasing the compound's relevance in materials science (Vogel et al., 2017).
Photosynthetic Electron Transport Inhibitors
The synthesis of pyrazole derivatives, including triazine-thiadiazine derivatives, has been investigated for their potential as photosynthetic electron transport inhibitors. These compounds could serve as new herbicides, indicating their importance in agricultural chemistry (Vicentini et al., 2004).
Properties
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJYEYGSGUWDL-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.